(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
Description
The compound (E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is an α,β-unsaturated enamide derivative featuring a pyrazole core substituted with electron-donating (methoxy) and electron-withdrawing (chloro, cyano) groups. Its (E)-configuration stabilizes the conjugated system, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-17-5-3-4-13(9-17)20-15(12-24-26-20)8-14(11-23)21(27)25-16-6-7-19(29-2)18(22)10-16/h3-10,12H,1-2H3,(H,24,26)(H,25,27)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYAVIDAIBJEU-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC(=CC=C3)OC)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC(=CC=C3)OC)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide, a compound belonging to the class of cyano-enamides, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a cyano group and a pyrazole moiety, which are known for their pharmacological significance. The presence of the 3-chloro-4-methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Activity : The presence of cyano and pyrazole groups is associated with inhibition of tumor growth through apoptosis induction and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related pyrazole derivatives against various bacterial strains, demonstrating an MIC (Minimum Inhibitory Concentration) range from 10 to 50 µg/mL. This suggests that this compound may exhibit comparable efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 30 |
| Target Compound | E. coli | 15 |
| Target Compound | S. aureus | 25 |
Antitumor Activity
In vitro studies on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) showed that the compound induces cytotoxicity with IC50 values ranging from 20 to 40 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF-7 | 35 |
Case Studies
- Case Study on Antitumor Activity : A recent investigation into the effects of the compound on A549 cells revealed that it significantly reduced cell viability after 48 hours of treatment, indicating potential for development as an anticancer agent.
- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties using an LPS-induced inflammation model in mice. The compound demonstrated a reduction in TNF-alpha levels, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole-carboxamide backbone with derivatives synthesized in (e.g., 3a–3e ). Key structural variations include:
- Aryl substituents : The target compound’s 3-chloro-4-methoxyphenyl and 5-(3-methoxyphenyl) groups contrast with derivatives in , which feature simpler phenyl, 4-chlorophenyl, or p-tolyl groups.
- Functional groups: The cyano group at position 2 and methoxy groups at specific positions distinguish it from analogs like 3a–3e, which lack cyano substituents but include chloro or methyl groups .
Physical Properties
Melting points (mp) vary significantly with substituents:
- Electron-withdrawing groups (Cl, F) increase mp (e.g., 3b : 171–172°C vs. 3a : 133–135°C), likely due to enhanced crystallinity from dipole interactions.
- Methoxy groups (as in the target compound) may reduce mp compared to chloro analogs but improve solubility .
Spectral Data Trends
- ¹H-NMR : Aromatic protons in 3a–3e resonate at δ 7.2–8.1 ppm, influenced by substituent electronegativity. The target compound’s 3-methoxyphenyl group may deshield adjacent protons, shifting signals upfield .
- MS (ESI) : Molecular ion peaks ([M+H]⁺) for 3a–3e range from 403.1–437.1, consistent with their molecular weights. The target compound’s higher molecular weight (due to additional methoxy groups) would likely result in a higher [M+H]⁺.
Hydrogen Bonding and Crystallography
highlights that such interactions dictate crystal packing and stability .
Functional Comparisons
- –7 Compounds : Feature nitro () or furyl () substituents. Nitro groups may enhance electrophilicity but reduce metabolic stability compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
